molecular formula C15H15NO3 B7808037 4-hydroxy-N-[(4-methoxyphenyl)methyl]benzamide

4-hydroxy-N-[(4-methoxyphenyl)methyl]benzamide

Cat. No.: B7808037
M. Wt: 257.28 g/mol
InChI Key: LBHUNGGOLMIIAN-UHFFFAOYSA-N
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Description

4-Hydroxy-N-[(4-methoxyphenyl)methyl]benzamide is an organic compound with the molecular formula C14H13NO3 It is a benzamide derivative, characterized by the presence of a hydroxy group and a methoxyphenyl group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-[(4-methoxyphenyl)methyl]benzamide typically involves the condensation of 4-hydroxybenzoic acid with 4-methoxybenzylamine. This reaction can be catalyzed by various agents, including diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . The reaction conditions are generally mild, and the process is considered green and efficient.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product. The process optimization focuses on minimizing waste and energy consumption, making it environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-N-[(4-methoxyphenyl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

4-Hydroxy-N-[(4-methoxyphenyl)methyl]benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-hydroxy-N-[(4-methoxyphenyl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-N-[(4-methoxyphenyl)methyl]benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of hydroxy and methoxy groups attached to the benzamide structure makes it particularly interesting for various applications.

Properties

IUPAC Name

4-hydroxy-N-[(4-methoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-19-14-8-2-11(3-9-14)10-16-15(18)12-4-6-13(17)7-5-12/h2-9,17H,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHUNGGOLMIIAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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